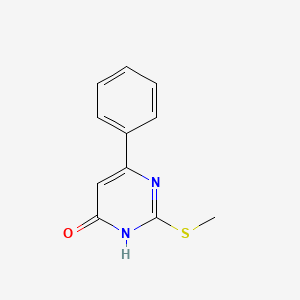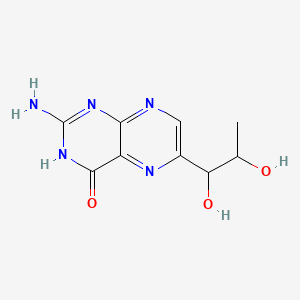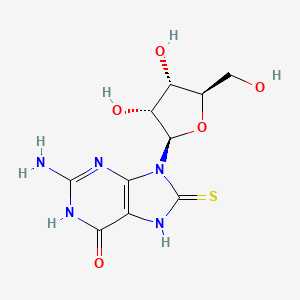
8-Thioguanosine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 8-Thioguanosine involves the oxidation of 8-thioguanosine to form a disulfide, which is a supergelator . This disulfide and two other compounds were identified as intermediates in the oxidative desulfurization of 8-thioG to guanosine .Molecular Structure Analysis
The molecular formula of 8-Thioguanosine is C10H13N5O5S . The NMR analysis of 8-mercaptoguanosine (8-TG, 1) provides detailed information about its molecular structure .Chemical Reactions Analysis
8-Thioguanosine undergoes various chemical reactions. For instance, the oxidation of 8-thioguanosine results in the formation of a disulfide, which is a supergelator . The hydrogels formed are redox-responsive, disassembling upon either reduction or oxidation of the S–S bond .Physical And Chemical Properties Analysis
8-Thioguanosine has a molecular weight of 315.31 . It appears as an off-white to grey solid . It is soluble in DMSO (slightly) and should be stored at 2-8°C under an inert atmosphere . Its boiling point is 595.1±60.0°C at 760 mmHg, and it has a melting point of >216°C (dec.) . The density is predicted to be 2.35±0.1 g/cm3 .Aplicaciones Científicas De Investigación
Oncology
8-Thioguanosine has attracted the attention of the scientific community for its application in oncology . The detailed understanding of the reactivity of this purine derivative with reactive oxygen species (ROS) and free radicals is crucial for its biological relevance .
Virology
In the field of virology, 8-Thioguanosine has shown potential due to its unique chemical properties . Its interaction with various viral components could provide new insights into antiviral therapies .
Transplantology
8-Thioguanosine has also found applications in transplantology . Its ability to interact with certain biological molecules could potentially influence graft acceptance and rejection processes .
Redox-Responsive Hydrogels
A disulfide made by oxidation of 8-Thioguanosine is a supergelator . The hydrogels formed are redox-responsive, as they disassemble upon either reduction or oxidation of the S-S bond . This property could be harnessed in the development of smart materials for various applications .
Oxidative Desulfurization Pathway
The disulfide and two other compounds have been identified as intermediates in the oxidative desulfurization of 8-Thioguanosine to guanosine . This pathway could have implications in understanding the metabolism of sulfur-containing compounds .
Covalent Capture
New recognition molecules have been designed to covalently capture 8-Thioguanosine . This could be useful in the development of novel biochemical assays and diagnostic tools .
Mecanismo De Acción
Target of Action
8-Thioguanosine primarily targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis .
Mode of Action
8-Thioguanosine competes with hypoxanthine and guanine for HGPRTase . It is converted to 6-thioguanilyic acid (TGMP), which reaches high intracellular concentrations at therapeutic doses . This interaction with its targets leads to changes in the normal functioning of the cell, particularly affecting DNA synthesis .
Biochemical Pathways
The primary biochemical pathway affected by 8-Thioguanosine is the purine salvage pathway . By competing with hypoxanthine and guanine for HGPRTase, 8-Thioguanosine disrupts the normal functioning of this pathway, leading to downstream effects on DNA synthesis .
Pharmacokinetics
It is known that a single oral dose of thioguanine, a related compound, has incomplete metabolism, absorption, and high interindividual variability . The bioavailability of thioguanine has an average of 30% (range 14-46%)
Result of Action
The molecular and cellular effects of 8-Thioguanosine’s action primarily involve disruption of DNA synthesis . By inhibiting the purine salvage pathway, 8-Thioguanosine can lead to cell death, making it potentially useful in the treatment of certain diseases .
Action Environment
The action, efficacy, and stability of 8-Thioguanosine can be influenced by various environmental factors. For instance, the compound forms redox-responsive hydrogels upon oxidation, which disassemble upon either reduction or oxidation of the S-S bond . This suggests that the redox state of the cellular environment could significantly influence the action of 8-Thioguanosine .
Safety and Hazards
8-Thioguanosine should be handled with care to avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and contaminated clothing should be removed and washed before reuse . In case of contact with eyes, they should be flushed with plenty of flowing water for 10 to 15 minutes .
Direcciones Futuras
8-Thioguanosine has attracted the attention of the scientific community for its application in oncology, virology, and transplantology . The detailed understanding of the reactivity of 8-Thioguanosine with reactive oxygen species (ROS) and free radicals is crucial for its biological relevance . Future research may focus on further understanding its reactivity under both reductive and oxidative conditions .
Propiedades
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-sulfanylidene-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5S/c11-9-13-6-3(7(19)14-9)12-10(21)15(6)8-5(18)4(17)2(1-16)20-8/h2,4-5,8,16-18H,1H2,(H,12,21)(H3,11,13,14,19)/t2-,4-,5-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZELNMSPWPFAEB-UMMCILCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)NC2=S)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365121 | |
| Record name | 8-Thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Thioguanosine | |
CAS RN |
26001-38-7, 29836-03-1 | |
| Record name | 8-Mercaptoguanosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26001-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Thioguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026001387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Thioguanosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00365121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7,8-dihydro-8-thioxoguanosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.078 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-THIOGUANOSINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0T9FOW56N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




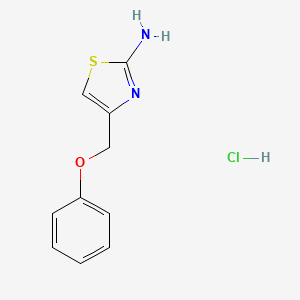
![1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1436479.png)
![5-Oxo-5-((3,6,10,13-tetrakis(tert-butoxycarbonyl)-8-methyl-3,6,10,13,16,19-hexaazabicyclo[6.6.6]icosan-1-yl)amino)pentanoic acid](/img/structure/B1436480.png)
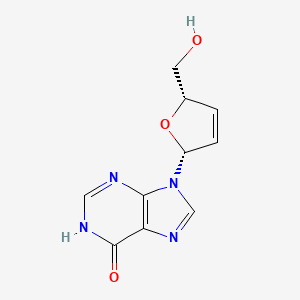
![(6S,7Ar)-2-[(2E,4E,6E,8E,10E,12E,14E,16E)-17-[(4R)-4-hydroxy-2,6,6-trimethylcyclohexen-1-yl]-6,11,15-trimethylheptadeca-2,4,6,8,10,12,14,16-octaen-2-yl]-4,4,7a-trimethyl-2,5,6,7-tetrahydro-1-benzofuran-6-ol](/img/structure/B1436488.png)
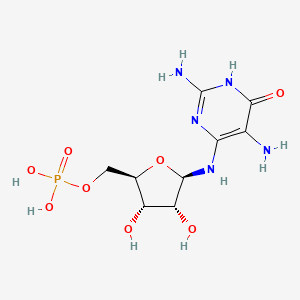
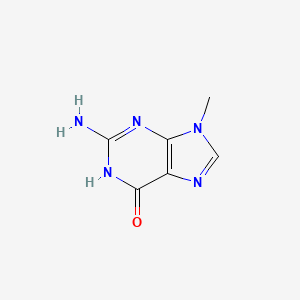
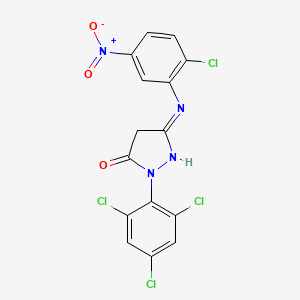

![6-(4-Chlorophenyl)thieno[3,2-d]pyrimidin-4(3h)-one](/img/structure/B1436495.png)
![4-[(E)-2-(quinolin-2-yl)ethenyl]phenol](/img/structure/B1436496.png)
